N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
. This compound is characterized by its unique molecular structure, which includes a benzimidazole moiety, a furan ring, and a carboxamide group.
Preparation Methods
Chemical Reactions Analysis
N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and furan rings, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its biological properties, it is investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The furan ring and carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can be compared to other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for similar purposes but with a broader spectrum of activity.
Mebendazole: Known for its effectiveness against a variety of parasitic worms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazoles. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
- SMILES : CC(C)N(c1c[nH]c2cccc(c2c1=O)C(=O)N)CC
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In a study involving human breast cancer cells (MCF7), the compound exhibited a dose-dependent cytotoxic effect.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 50 |
100 | 30 |
The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways .
Neuroprotective Effects
Recent research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The study revealed that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines including colon (HT29) and lung (A549) cancers. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a significant number of cells after treatment with higher concentrations.
Properties
IUPAC Name |
N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12(2)11-21-15-8-5-4-7-14(15)20-17(21)13(3)19-18(22)16-9-6-10-23-16/h4-10,12-13H,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVNCRKKPTETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.